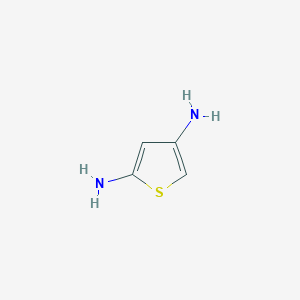

2,4-Thiophenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Thiophenediamine is an organic compound with the molecular formula C4H6N2SThiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiophenediamine typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and the ability to produce a variety of derivatives under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Thiophenediamine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves halogenation, nitration, or sulfonation using reagents like chlorine, nitric acid, or sulfuric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Thiophene-2,5-diamine, a heterocyclic organic compound with the chemical formula C4H6N2S, is a derivative of thiophene with two amino groups attached to the thiophene ring. It has a wide array of applications in scientific research, including use as a building block for synthesizing complex organic molecules and polymers. Thiophene-2,5-diamine derivatives are also being explored for their antimicrobial and antioxidant properties, as well as their potential as therapeutic agents for skin conditions and in cancer research.

Scientific Research Applications

Thiophene-2,5-diamine's dual amino groups confer distinct chemical reactivity and biological activity compared to other thiophene derivatives. It can be synthesized through heterocyclization reactions involving functionalized alkynes and glyoxal. The biological activity of TDA is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Nucleophilic Activity TDA acts as a nucleophile, forming covalent bonds with electrophiles.

- Enzyme Inhibition It has been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin production and neurotransmission.

Chemistry

Thiophene-2,5-diamine is used as a building block for synthesizing complex organic molecules and polymers. It is also utilized in the synthesis of polyimides with high refractive indices, which demonstrate excellent thermal, mechanical, and optical properties. Additionally, it can be oxidized to form corresponding sulfoxides or sulfones and reduced to its corresponding thiol derivatives. It can also participate in substitution reactions, where the amino groups are replaced by other functional groups.

Biology

This compound has shown potential in biological studies, particularly in cancer research, where it is being investigated as a potential therapeutic agent for skin conditions.

Medicine

Thiophene-2,5-diamine derivatives are being explored for their antimicrobial and antioxidant properties.

Industry

It is utilized in the synthesis of polyimides with high refractive indices, which demonstrate excellent thermal, mechanical, and optical properties.

Antimicrobial Properties

Thiophene-2,5-diamine exhibits significant antimicrobial activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The antimicrobial efficacy often increases when TDA is used in conjunction with metal-based compounds, enhancing its bioactivity through chelation.

Anti-inflammatory Effects

Research indicates that TDA possesses anti-inflammatory properties and has been observed to reduce inflammation markers in various models, including carrageenan-induced paw edema. TDA derivatives inhibited pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines.

Anticancer Potential

TDA is being explored for its potential as an anticancer agent. Preliminary studies suggest that TDA can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Other Applications

Hyaluronic acid combined with other bioactive ingredients, including Thiophene-2,5-diamine, is emerging for use in cosmetic medicine, nasolabial fold reduction, cancer treatment, and psoriasis treatment .

Table 1: Summary of Biological Activities of this compound

Wirkmechanismus

The mechanism of action of 2,4-Thiophenediamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

2,4-Thiophenediamine can be compared with other thiophene derivatives such as:

2,5-Thiophenediamine: Similar in structure but differs in the position of the amino groups.

Thiophene-2-carboxylic acid: Contains a carboxyl group instead of amino groups.

Thiophene-3-carboxamide: Contains a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities continue to be a subject of active research.

Eigenschaften

CAS-Nummer |

89281-45-8 |

|---|---|

Molekularformel |

C4H6N2S |

Molekulargewicht |

114.17 g/mol |

IUPAC-Name |

thiophene-2,4-diamine |

InChI |

InChI=1S/C4H6N2S/c5-3-1-4(6)7-2-3/h1-2H,5-6H2 |

InChI-Schlüssel |

YMEUGSSTDRDSCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC=C1N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.